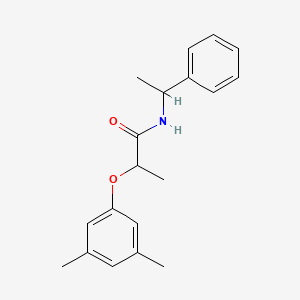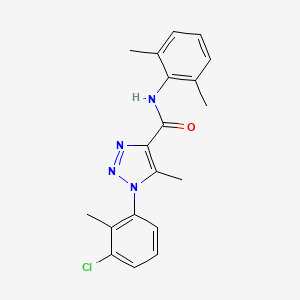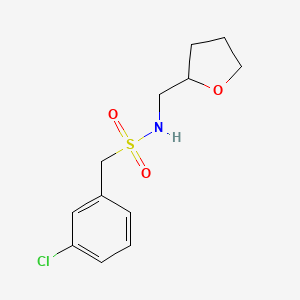
2-(3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide
Descripción general
Descripción
2-(3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide, also known as GW501516, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. It belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists and has gained popularity in the scientific community due to its potential applications in various fields such as sports science, cancer research, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Cardiovascular Research
2-(3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide (DDPH) has been explored for its cardiovascular effects. Specifically, DDPH exhibited inhibitory effects on L-type calcium current (ICa) and sodium current (INa) in ventricular myocytes of guinea pigs, indicating potential applications in cardiovascular disease management. DDPH's inhibitory effect on ICa was weaker compared to verapamil, and on INa was weaker than mexiletine, suggesting a distinct pharmacological profile suitable for specific therapeutic niches (Hu & Qian, 2001).
Herbicidal Activity
Research into the herbicidal activity of compounds structurally related to DDPH has been conducted, showcasing the versatility of this chemical structure in different scientific domains. For instance, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide demonstrated effective herbicidal activity, illustrating the potential of DDPH-related compounds in agricultural sciences (Liu et al., 2008).
Neurological and Psychological Effects
The structural analogs of DDPH have been investigated for their potential antidepressant properties. For example, substituted 3-amino-1,1-diaryl-2-propanols, structurally similar to DDPH, have been evaluated as potential antidepressant agents, highlighting the broader applicability of this chemical framework in the development of new therapeutic agents for mental health conditions (Clark et al., 1979).
Anti-Hypertensive Properties
DDPH has been highlighted for its anti-hypertensive properties through the study of its crystal structure and pharmacological effects. This research underlines the potential of DDPH as a new drug for hypertension management, opening avenues for further exploration in cardiovascular pharmacology (Shi & Lin, 1997).
Propiedades
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13-10-14(2)12-18(11-13)22-16(4)19(21)20-15(3)17-8-6-5-7-9-17/h5-12,15-16H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBSIWLJAHVNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC(C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(diethylamino)propyl]-3-phenylpropanamide](/img/structure/B4623071.png)
![7-cyclopentyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4623074.png)
![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}glycinate](/img/structure/B4623080.png)
![3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid](/img/structure/B4623101.png)

![3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4623118.png)

![5-bromo-2-methoxy-3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4623123.png)

![5-({[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4623134.png)
![7-(2-furyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4623136.png)
![1-(3,4-difluorophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4623142.png)

